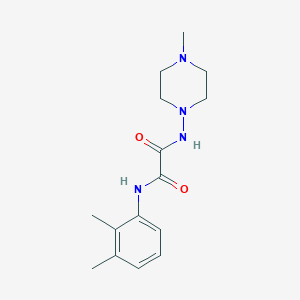

5-叔丁基-3-甲基-2-苯基咪唑-4-胺;二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with a focus on maintaining the integrity of the imidazole ring and the tert-butyl group. For instance, one compound was synthesized via the reduction of a benzylidene-thiazol-2-amine derivative with NaBH4, and its structure was confirmed by single-crystal X-ray diffraction . Another synthesis involved a simple low-cost amination process using CuI, ethylene glycol, and potassium phosphate to yield an important intermediate for the synthesis of biologically active benzimidazole compounds . Additionally, a metal-free synthesis route was reported for enantiopure amides containing a 5-nitroimidazole scaffold, which is relevant to the drug-like properties of these compounds .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were determined using single-crystal X-ray diffraction. The crystal structures revealed specific spatial arrangements, such as the inclination of phenyl rings relative to the imidazole rings, and the formation of intermolecular hydrogen bonds contributing to the stability of the crystal structure . The crystallographic data provided insights into the three-dimensional network structures of these compounds, which is crucial for understanding their potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by their selectivity and the preservation of functional groups. The reactions are designed to introduce or modify specific substituents on the imidazole ring while maintaining the overall molecular framework. For example, the reaction of a thiazol-2-amine derivative with an aldehyde resulted in the formation of a benzylidene compound with antitumor activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as molecular weight, density, and crystal system, were determined through crystallographic analysis. The compounds exhibit varying degrees of solubility and reactivity, which are influenced by their molecular structures and the presence of substituents like the tert-butyl group. The antitumor activities of these compounds were evaluated, and IC50 values were reported, indicating their effectiveness against certain cancer cell lines .

科学研究应用

合成和化学性质

该化合物的合成途径及其衍生物突显了其在有机化学中的多功能性。例如,对包括类似化合物在内的 1H-苯并咪唑的新型氮杂环丁-2-酮衍生物的合成研究,已经证明了其具有显著的抗微生物和细胞毒活性。这些衍生物是通过一系列反应合成的,起始于 1-甲基-1H-苯并咪唑-2-胺,展示了该化合物作为生物活性分子前体的潜力 (Noolvi 等人,2014 年)。

此外,关于含有类药物 5-硝基咪唑骨架的对映纯酰胺的实用且无金属的合成研究,阐明了该化合物在开发药理学上有趣的分子中的作用。这项研究强调了合成这些酰胺的无金属方法,突出了在合成潜在生物活性化合物中的绿色化学方面 (Spitz 等人,2016 年)。

材料科学中的应用

在材料科学中,基于苯并咪唑的有机磁性材料的研究展示了相关化合物在设计新磁性材料中的应用。这些研究提供了氢键在材料磁性中的作用的见解,其中类似于 5-叔丁基-3-甲基-2-苯基咪唑-4-胺的化合物;二盐酸盐作为合成稳定硝酮自由基的基础结构,在磁性材料中具有潜在应用 (Ferrer 等人,2001 年)。

未来方向

属性

IUPAC Name |

5-tert-butyl-3-methyl-2-phenylimidazol-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3.2ClH/c1-14(2,3)11-12(15)17(4)13(16-11)10-8-6-5-7-9-10;;/h5-9H,15H2,1-4H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGEOAEMBFACDLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(N(C(=N1)C2=CC=CC=C2)C)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Tert-butyl-3-methyl-2-phenylimidazol-4-amine;dihydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-cyano-3-methylbutyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2543502.png)

![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2543504.png)

![N-(2-methoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2543505.png)

![N-[2-(2-Oxopiperidin-1-yl)propyl]prop-2-enamide](/img/structure/B2543506.png)

![6-(4-bromobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2543509.png)

![1-[(2R,3R)-3-Hydroxy-2-methylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2543511.png)

![N-(4-ethoxyphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2543515.png)

![N-Methyl-N-[2-oxo-2-[1-[4-(2-oxopiperidin-1-yl)phenyl]ethylamino]ethyl]prop-2-enamide](/img/structure/B2543516.png)

![2-[1-(2-Methylpyrimidin-4-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2543520.png)